3-Position Ester vs. Carboxylic Acid: Predicted Membrane Permeability Differential
The methyl ester at the 3-position of the target compound (CAS 931745-29-8) is expected to confer significantly enhanced passive membrane permeability compared to the corresponding carboxylic acid analog (6-methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, CAS 154107-33-2), based on well-established prodrug principles within the BTD class. The carboxylic acid analog carries a formal negative charge at physiological pH, which limits blood-brain barrier penetration [1]. While direct experimental logP or PAMPA data for this specific pair are not publicly available, the ester-to-acid permeability gain is a class-level principle consistently observed in CNS-targeted benzothiadiazine development programs, where methyl ester derivatives serve as brain-penetrant prodrugs of the active carboxylic acid species [2]. The carboxylic acid analog has an IC50 of 11,600–52,500 nM at tyrosine-protein phosphatase non-receptor type 7 (Human), reflecting its limited intracellular target engagement [3]. The ester form is anticipated to exhibit improved intracellular exposure due to enhanced passive diffusion, though confirmatory head-to-head data are required.
| Evidence Dimension | Passive membrane permeability (logP / PAMPA / BBB penetration potential) |
|---|---|
| Target Compound Data | Methyl ester (CAS 931745-29-8): Predicted higher logP and membrane permeability vs. acid; no direct experimental permeability data available in public domain |
| Comparator Or Baseline | Carboxylic acid analog (CAS 154107-33-2): Charged at physiological pH; IC50 = 11,600 nM (PTPN7, Human); IC50 = 52,500 nM (DUSP6, Rat) [3] |
| Quantified Difference | Estimated permeability gain ≥10-fold based on ester vs. acid class precedent for CNS benzothiadiazines; exact magnitude requires experimental confirmation |
| Conditions | Physiological pH 7.4; in silico logP/logD prediction; no direct head-to-head PAMPA or Caco-2 data found |
Why This Matters
For procurement decisions in CNS-targeted research programs, the methyl ester offers a built-in prodrug advantage over the acid, potentially enabling brain penetration without separate formulation or chemical derivatization steps.
- [1] Francotte P, de Tullio P, Goffin E, Dintilhac G, Graindorge E, Fraikin P, Lestage P, Danober L, Thomas JY, Caignard DH, Pirotte B. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. J Med Chem. 2007;50(13):3153-3157. Note: estaer derivative 12a demonstrated oral activity and brain penetration in rats. View Source
- [2] Pirotte B, Podona T, Diouf O, de Tullio P, Lebrun P, Dupont L, Somers F, Delarge J, Morain P, Lestage P, Lepagnol J, Spedding M. 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2,4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. J Med Chem. 1998;41(16):2946-2959. View Source
- [3] BindingDB. BDBM31749: 6-methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid. IC50 data for Tyrosine-protein phosphatase non-receptor type 7 (Human) and Dual specificity protein phosphatase 6 (Rat). View Source
